Cas no 5465-18-9 (4-(3,4-dimethylphenyl)butanoic Acid)
5465-18-9 structure
Product Name:4-(3,4-dimethylphenyl)butanoic Acid
CAS-Nr.:5465-18-9
MF:C12H16O2
MW:192.254243850708
MDL:MFCD00029857
CID:942381
PubChem ID:231992
Update Time:2025-04-19
4-(3,4-dimethylphenyl)butanoic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(3,4-dimethylphenyl)butanoic acid
- 3-(3,4-Dimethylphenyl)buttersaeure
- 3-(3.4-Dimethyl-phenyl)-propan-carbonsaeure-(1)
- 4-(3,4-Dimethyl-phenyl)-buttersaeure
- 4-(3,4-dimethylphenyl)butyric acid
- 4-(3,4-dimethyl-phenyl)-butyric acid
- AC1L5MWN
- AC1Q5W0D
- NCI60_002380
- NCIStruc1_000163
- NCIStruc2_000289
- NSC28992
- SureCN1453481
- NSC-28992
- G44969
- CHEMBL1741537
- CCG-37563
- NCGC00013357-02
- Z367662128
- EN300-129738
- AKOS009282626
- DTXSID40282964
- 4-(3,4-dimethylphenyl)butanoicacid
- CS-0232965
- 5465-18-9
- MFCD00029857
- SCHEMBL1453481
- NCI28992
- NCGC00096474-01
- NCGC00013357
- ABMVUAWFTZKZDV-UHFFFAOYSA-N
- 4-(3,4-dimethylphenyl)butanoic Acid
-
- MDL: MFCD00029857
- Inchi: 1S/C12H16O2/c1-9-6-7-11(8-10(9)2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
- InChI-Schlüssel: ABMVUAWFTZKZDV-UHFFFAOYSA-N
- Lächelt: OC(CCCC1C=CC(C)=C(C)C=1)=O
Berechnete Eigenschaften
- Genaue Masse: 192.11508
- Monoisotopenmasse: 192.115
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 4
- Komplexität: 189
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 37.3Ų
Experimentelle Eigenschaften
- Dichte: 1.053
- Siedepunkt: 328.7°C at 760 mmHg
- Flammpunkt: 225.8°C
- Brechungsindex: 1.529
- PSA: 37.3
- LogP: 2.71070
4-(3,4-dimethylphenyl)butanoic Acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D591283-10mg |
4-(3,4-dimethylphenyl)butanoic Acid |
5465-18-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591283-50mg |
4-(3,4-dimethylphenyl)butanoic Acid |
5465-18-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D591283-100mg |
4-(3,4-dimethylphenyl)butanoic Acid |
5465-18-9 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-129738-50mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 50mg |
$88.0 | 2023-09-30 | |
| Enamine | EN300-129738-100mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 100mg |
$132.0 | 2023-09-30 | |
| Enamine | EN300-129738-250mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 250mg |
$188.0 | 2023-09-30 | |
| Enamine | EN300-129738-500mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 500mg |
$353.0 | 2023-09-30 | |
| Enamine | EN300-129738-1000mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 1000mg |
$470.0 | 2023-09-30 | |
| Enamine | EN300-129738-2500mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 2500mg |
$923.0 | 2023-09-30 | |
| Enamine | EN300-129738-5000mg |
4-(3,4-dimethylphenyl)butanoic acid |
5465-18-9 | 95.0% | 5000mg |
$1364.0 | 2023-09-30 |
4-(3,4-dimethylphenyl)butanoic Acid Verwandte Literatur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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